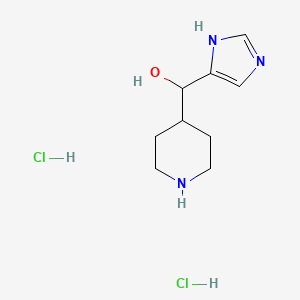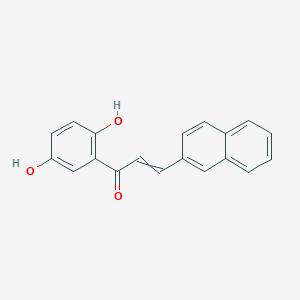![molecular formula C11H13BrN2O B12581956 Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-78-9](/img/structure/B12581956.png)
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-: is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Brominated Pyridine Ring: The brominated pyridine ring can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.
Coupling of the Two Fragments: The final step involves coupling the brominated pyridine ring with the pyrrolidine ring through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents.
Applications De Recherche Scientifique
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of brominated pyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a carbonyl group, but without the brominated pyridine ring.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in the synthesis of bioactive molecules.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- is unique due to the presence of the brominated pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools .
Propriétés
Numéro CAS |
613660-78-9 |
|---|---|
Formule moléculaire |
C11H13BrN2O |
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-2-4-14(8)11(15)9-5-10(12)7-13-6-9/h5-8H,2-4H2,1H3 |
Clé InChI |
OMUPICZBYSFPKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



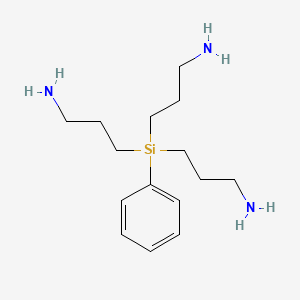
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)

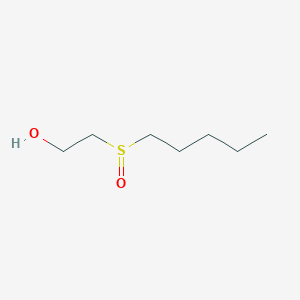
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
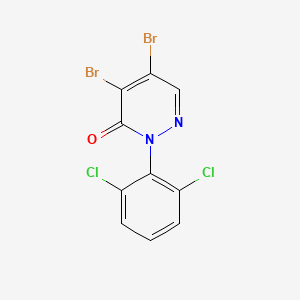
![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
